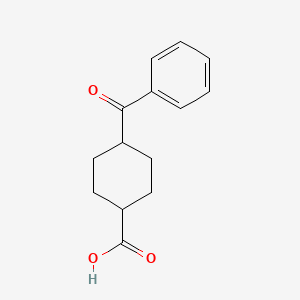

cis-4-Benzoylcyclohexane-1-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-benzoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-5,11-12H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSXTPDJHKVQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589393, DTXSID101270455, DTXSID101277849 | |

| Record name | 4-Benzoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945362-35-6, 735270-27-6, 735269-88-2 | |

| Record name | 4-Benzoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of cis-4-Benzoylcyclohexane-1-carboxylic Acid

This guide provides an in-depth exploration of a robust and scientifically grounded methodology for the synthesis of cis-4-Benzoylcyclohexane-1-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind experimental choices, ensuring a reproducible and reliable protocol.

Introduction and Strategic Overview

This compound is a molecule of significant interest in medicinal chemistry and materials science. The defined stereochemistry of its substituents on the cyclohexane ring provides a rigid scaffold, crucial for designing molecules with specific conformational properties for targeted biological interactions.

The primary challenge in its synthesis lies in controlling the stereochemistry to selectively obtain the cis isomer. This guide details a strategic approach centered on the catalytic hydrogenation of the aromatic precursor, 4-benzoylbenzoic acid. This method is advantageous as the hydrogenation of 1,4-disubstituted benzoic acids is known to kinetically favor the formation of the cis isomer under specific conditions.[1]

The Synthetic Pathway: Catalytic Hydrogenation

The chosen synthetic route involves the reduction of the aromatic ring of 4-benzoylbenzoic acid using a heterogeneous catalyst in the presence of hydrogen gas. The carbonyl group of the benzoyl substituent is intentionally preserved during this process.

Rationale for Route Selection

Catalytic hydrogenation is a well-established and efficient method for the saturation of aromatic rings.[2][3][4] The stereochemical outcome of the hydrogenation of substituted benzene rings is influenced by the catalyst surface and the adsorption of the substrate. The planar aromatic ring adsorbs onto the catalyst surface, and the subsequent addition of hydrogen atoms typically occurs from the same face of the ring, leading to the cis product as the kinetically favored isomer.[1] While the trans isomer is often the thermodynamically more stable product, careful selection of reaction conditions can maximize the yield of the desired cis isomer.

The following diagram illustrates the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Benzoylbenzoic acid | ≥98% | Sigma-Aldrich | Starting material |

| 5% Rhodium on Carbon (Rh/C) | - | Strem Chemicals | Catalyst |

| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific | Reaction solvent |

| Hydrogen (H₂) gas | High purity (≥99.99%) | Airgas | Reducing agent |

| Celite® 545 | - | MilliporeSigma | Filtration aid |

| Diethyl ether | Anhydrous | VWR | For extraction and washing |

| Hexanes | ACS Grade | EMD Millipore | For recrystallization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | Drying agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 4-benzoylbenzoic acid (1.0 eq).

-

Add 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol%). The use of a noble metal catalyst like Rhodium is crucial for efficient aromatic ring hydrogenation under relatively mild conditions.[4]

-

Add anhydrous ethanol as the solvent. Ethanol is a good solvent for the starting material and is relatively inert under these hydrogenation conditions.

-

Seal the vessel securely.

-

-

Hydrogenation:

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Commence vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 50-80 °C). The reaction progress should be monitored by taking aliquots (if the reactor allows) and analyzing them by TLC or LC-MS to determine the consumption of the starting material.

-

-

Reaction Work-up:

-

After the reaction is complete (typically 4-8 hours, as determined by monitoring), cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification by Recrystallization:

-

The crude product will likely be a mixture of cis and trans isomers. The separation of these diastereomers can be achieved by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or acetone/water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The cis and trans isomers will have different solubilities, often allowing for the selective crystallization of one isomer. The less soluble isomer will crystallize out first.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The stereochemical purity of the crystals should be assessed by ¹H NMR spectroscopy. If necessary, a second recrystallization can be performed to achieve higher purity.

-

Mechanistic Insights

The stereoselectivity of the catalytic hydrogenation is dictated by the interaction of the substrate with the catalyst surface.

Caption: Simplified mechanism for the formation of the cis isomer during catalytic hydrogenation.

The planar aromatic ring of 4-benzoylbenzoic acid adsorbs onto the surface of the rhodium catalyst. The dissolved hydrogen gas also adsorbs to the catalyst surface and dissociates into hydrogen atoms. These hydrogen atoms are then added to the same face of the adsorbed aromatic ring in a stepwise manner. This syn-addition results in the formation of the cis isomer as the primary product.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: This is the most crucial technique for determining the cis stereochemistry. The coupling constants between the protons at C1 and C4 on the cyclohexane ring will be different for the cis and trans isomers.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, namely the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound can be reliably achieved through the catalytic hydrogenation of 4-benzoylbenzoic acid. The key to obtaining a high yield of the desired cis isomer lies in the careful control of reaction conditions to favor the kinetic product. This guide provides a comprehensive and scientifically sound protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this valuable chemical entity.

References

-

Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o598. [Link]

-

Pawar, S. D., et al. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

-

Pawar, S. D., et al. (2015). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

-

Pawar, S. D., et al. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. [Link]

-

Wang, C., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 16(7), 5956-5967. [Link]

-

Li, H., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications, 12(1), 2271. [Link]

Sources

- 1. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of cis-4-Benzoylcyclohexane-1-carboxylic Acid

Introduction

In the landscape of medicinal chemistry and materials science, the rational design of novel molecular entities hinges on a deep understanding of foundational scaffolds. The 1,4-disubstituted cyclohexane ring is a particularly valuable motif, offering a non-planar, conformationally rich framework to orient functional groups in precise three-dimensional arrangements. This guide focuses on a specific derivative, cis-4-Benzoylcyclohexane-1-carboxylic acid , a molecule that marries the conformational rigidity of the cyclohexane core with the distinct chemical functionalities of an aromatic ketone (benzoyl group) and a carboxylic acid.

While direct and extensive literature on this specific cis-isomer is limited, its chemical personality can be expertly characterized through a synthesis of established principles of stereochemistry, spectroscopic analysis, and the known reactivity of its constituent functional groups. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a predictive and inferred framework for understanding and utilizing this compound. We will explore its structural nuances, predict its spectral signatures, propose viable synthetic strategies, and discuss its potential as a versatile building block in the development of complex chemical entities.

Section 1: Molecular Structure and Stereochemistry

Chemical Identity

This compound is a disubstituted cyclohexane derivative. The "cis" designation indicates that the benzoyl and carboxylic acid substituents are on the same face of the cyclohexane ring.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₃ | Calculated |

| Molecular Weight | 232.27 g/mol | [1] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | [1] |

| Predicted LogP (XLogP3) | 2.7 | [1] |

Conformational Analysis: The Chair Conformation

The low-energy conformation of a cyclohexane ring is the "chair" form. In a 1,4-disubstituted cis-isomer, one substituent must occupy an axial position while the other occupies an equatorial position.[2][3] This molecule therefore exists as a dynamic equilibrium between two distinct chair conformers, interconverting via a "ring-flip."

The energetic favorability of each conformer is dictated by steric hindrance, specifically 1,3-diaxial interactions.[4] A substituent in the axial position experiences steric strain from the other two axial hydrogens on the same side of the ring. Consequently, bulkier groups overwhelmingly prefer the more spacious equatorial position.[3][4] In this compound, the benzoyl group is significantly larger than the carboxylic acid group. Therefore, the conformational equilibrium will strongly favor the conformer where the benzoyl group is equatorial and the carboxylic acid is axial.

Caption: Conformational equilibrium of this compound.

Section 2: Predictive Spectroscopic Characterization

For any novel or sparsely documented compound, predicting its spectral data is a cornerstone of experimental design. This allows for targeted identification and purity assessment during synthesis and analysis.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (1H): A highly deshielded, broad singlet is expected in the 10-12 ppm range. This broadness is a result of hydrogen bonding and chemical exchange.[5]

-

Aromatic Protons (5H): The protons of the benzoyl group will appear in the aromatic region (7.4-8.0 ppm). The two protons ortho to the carbonyl will be the most downfield due to the carbonyl's electron-withdrawing effect.

-

Cyclohexane Protons (10H): These will present as a series of complex, overlapping multiplets in the aliphatic region, likely between 1.2 and 2.8 ppm. The proton on the carbon bearing the benzoyl group (methine proton) and the proton on the carbon bearing the carboxylic acid group will be the most downfield within this range.

¹³C NMR Spectroscopy

-

Ketone Carbonyl Carbon: Expected to be the most downfield signal, around 195-205 ppm.

-

Carboxylic Acid Carbonyl Carbon: Characteristically appears in the 175-185 ppm range.[5]

-

Aromatic Carbons: A set of signals between 128-138 ppm. The carbon attached to the cyclohexane ring (ipso-carbon) will likely be distinct.

-

Cyclohexane Carbons: Aliphatic carbons of the ring will resonate between 25-50 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very prominent and characteristically broad absorption band spanning from approximately 2500 to 3500 cm⁻¹. This feature is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5]

-

C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹, with the frequency lowered slightly due to conjugation with the phenyl ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.[5]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232. Key fragmentation patterns would include:

-

Acylium Ion: A prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the bond between the cyclohexane ring and the benzoyl group.

-

Loss of Water: A peak at M-18 (m/z 214).

-

Loss of Carboxyl Group: A peak at M-45 (m/z 187), corresponding to the loss of the -COOH radical.

Section 3: Synthesis and Reactivity

Proposed Synthetic Strategy

A logical and robust approach to synthesizing the target molecule is through a Friedel-Crafts acylation reaction. This strategy leverages commercially available starting materials and a well-established reaction mechanism. The key is to acylate benzene with a suitable cyclohexane precursor.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound.

Step 1: Formation of the Acid Chloride

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-1,4-cyclohexanedicarboxylic acid monomethyl ester[6] (1.0 eq) and dry dichloromethane (DCM) as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride is used to convert the carboxylic acid into the more reactive acid chloride. The -OH is a poor leaving group, but this conversion makes it an excellent one, priming the molecule for the subsequent Friedel-Crafts reaction.[7]

-

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate. Use this directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.3 eq) in an excess of dry benzene, which acts as both reagent and solvent.

-

Cool the suspension to 0 °C.

-

Dissolve the crude acid chloride from Step 1 in a minimal amount of dry benzene and add it dropwise to the AlCl₃ suspension.

-

Causality: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acid chloride, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich benzene ring. Anhydrous conditions are critical as water would deactivate the catalyst.

-

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours or until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude methyl ester product.

Step 3: Saponification

-

Dissolve the crude methyl cis-4-benzoylcyclohexane-1-carboxylate in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours.

-

Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt, which is a classic and reliable transformation.[7]

-

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 by the slow addition of 2M HCl.

-

The final product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.

Section 4: Applications in Drug Discovery and Materials Science

The true value of a molecule like this compound lies in its potential as a versatile building block. Its distinct functional domains suggest several applications:

-

Scaffold for Drug Design: The rigid cyclohexane core can position the benzoyl and carboxylic acid groups in a well-defined spatial orientation. This is crucial for designing ligands that fit into specific protein binding pockets. Acyloxycyclohexane and related derivatives are known to have a wide range of applications in medicinal chemistry.[8]

-

Improving Pharmacokinetic Properties: The carboxylic acid group is a key functional group in pharmaceuticals.[9] It can enhance aqueous solubility at physiological pH and serve as a point of interaction with biological targets. It can also be converted into an ester or amide to create prodrugs with modified absorption or distribution profiles.[9]

-

Molecular Probe and Intermediate: The benzoyl group offers a site for further chemical modification (e.g., on the aromatic ring) while the carboxylic acid can be used in peptide coupling reactions to link the scaffold to amino acids or other biomolecules.[10] Cyclohexane carboxylic acid derivatives have been successfully used as intermediates in the synthesis of potent inhibitors for targets like diacylglycerol acyltransferase 1 (DGAT1).[11]

Conclusion

This compound represents a molecule of significant potential, characterized by a rich conformational landscape and dual chemical reactivity. While not extensively documented, a thorough analysis based on foundational principles of organic chemistry allows for a robust prediction of its properties and behavior. This guide provides the necessary framework—from its stereochemical preferences and spectral fingerprints to a viable synthetic pathway and potential applications—to empower researchers to confidently incorporate this versatile scaffold into their discovery and development programs. The synthesis of established knowledge with predictive science is paramount when navigating the frontiers of chemical innovation, and this molecule serves as a prime example of that synergy.

References

-

PubChem. (n.d.). 2-Benzoylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). cis-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzoylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o598. Retrieved from [Link]

-

Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Retrieved from [Link]

-

Khlebnikova, T. S., et al. (2007). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Russian Journal of General Chemistry, 77(10), 1725-1733. Retrieved from [Link]

-

Anonymous. (n.d.). 4.4 Substituted Cyclohexanes. KPU Pressbooks. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]

-

Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Problem #8: C8H8O2. NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Anumula, R. R., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2842-2846. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

Lücking, U. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

Autech. (n.d.). The Role of 4-Carbomethoxy-Cyclohexane-1-Carboxylic Acid in API Synthesis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

-

McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Retrieved from [Link]

- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

-

Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

- 1. 2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. jackwestin.com [jackwestin.com]

- 11. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of cis-4-Benzoylcyclohexane-1-carboxylic acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal determination of molecular structure, particularly stereochemistry, is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, methodology-focused walkthrough for the structure elucidation of cis-4-Benzoylcyclohexane-1-carboxylic acid. We move beyond simple data reporting to explain the strategic integration of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is emphasized, providing a robust framework for confirming the cis stereoisomeric configuration and overall molecular architecture.

Introduction and Strategic Overview

4-Benzoylcyclohexane-1-carboxylic acid presents a common yet critical challenge in structural chemistry: the unambiguous assignment of its 1,4-disubstituted stereochemistry. The seemingly subtle difference between the cis and trans isomers can lead to profoundly different physicochemical properties and biological activities. Therefore, a multi-faceted analytical approach is not just recommended but essential for confident elucidation.

The core of this challenge lies in determining the relative orientation of the benzoyl and carboxylic acid groups on the cyclohexane ring. In its most stable chair conformation, a cyclohexane ring forces substituents into either axial or equatorial positions. The energetic preference for bulky groups to occupy equatorial positions to minimize steric strain is a key principle we will leverage.[1] For the cis-1,4 isomer, one substituent must be axial and the other equatorial (a,e), whereas the trans isomer can exist in a lower-energy diequatorial (e,e) state or a much higher-energy diaxial (a,a) state.[2]

Our elucidation strategy is built on a foundation of mutual validation, where data from each technique corroborates the others to build an unassailable structural proof.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} endot Caption: Workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

The first step in any structure elucidation is to confirm the molecular weight and formula. Electron Impact Mass Spectrometry (EI-MS) provides this foundational data.

Expected Observations:

-

Molecular Ion (M⁺): The molecular formula C₁₄H₁₆O₃ gives an expected molecular weight of 232.27 g/mol . The EI-MS spectrum should show a molecular ion peak at m/z = 232.

-

Key Fragmentation Patterns: The benzoyl group imparts a highly characteristic fragmentation pattern. A primary cleavage event is the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z = 105 , which is often the base peak.[3] Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation results in the phenyl cation (C₆H₅⁺) at m/z = 77 .[3] These two fragments are diagnostic for a benzoyl moiety. Other significant fragments can arise from the cleavage of the cyclohexane ring.

Protocol: Electron Impact Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Identify the molecular ion peak and compare the observed fragmentation pattern to known patterns for benzoyl-containing compounds.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing crucial pieces of the structural puzzle.

Expected Absorptions: The structure contains three key functional groups that are IR-active: a carboxylic acid, a ketone, and an aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4]

-

C-H Stretches: Sharp peaks for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring will be just below 3000 cm⁻¹. These will often be superimposed on the broad O-H band.[5]

-

C=O Stretches (Ketone & Carboxylic Acid): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears between 1725-1700 cm⁻¹ .[6] The ketone carbonyl, being conjugated with the aromatic ring, will absorb at a slightly lower frequency, generally in the 1690-1670 cm⁻¹ range. The presence of two C=O peaks is a strong indicator for the proposed structure.

-

C-O Stretch (Carboxylic Acid): A strong band corresponding to the C-O single bond stretch should appear in the 1320-1210 cm⁻¹ region.[4]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Ketone (Aryl) | C=O Stretch | 1690 - 1670 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for this elucidation, as it provides detailed information about the carbon skeleton, proton environments, and, most critically, the spatial relationships between atoms that define the cis stereochemistry.[7][8]

Conformational Analysis: The Basis for NMR Prediction

For a 1,4-disubstituted cyclohexane, the cis isomer exists as an equilibrium of two identical chair conformations, each having one axial and one equatorial substituent.[9] Given that the benzoyl group is sterically bulkier than the carboxylic acid group, the conformation where the benzoyl group is equatorial will be significantly favored.[1] This conformational lock is the key to interpreting the NMR data.

¹H NMR Spectroscopy

In the preferred (a,e) conformation, the proton at C1 (H1, attached to the carbon with the COOH group) will be axial, and the proton at C4 (H4, attached to the carbon with the benzoyl group) will also be axial. Axial and equatorial protons have distinctly different chemical shifts and coupling constants.

-

Chemical Shift Prediction:

-

Aromatic Protons: 7.2-8.0 ppm.

-

H4 (methine, adjacent to C=O): ~3.0-3.5 ppm. Deshielded by the adjacent carbonyl.

-

H1 (methine, adjacent to COOH): ~2.3-2.7 ppm.

-

Cyclohexane CH₂ Protons: 1.2-2.2 ppm, appearing as complex, overlapping multiplets.

-

-

Splitting Patterns & Coupling Constants (The Stereochemical Proof):

-

The signals for H1 and H4 are of paramount importance. As axial protons, they will couple to the adjacent axial and equatorial protons.

-

An axial proton typically displays a large coupling constant (J ≈ 10-13 Hz) to an adjacent axial proton (diaxial coupling) and a smaller coupling constant (J ≈ 2-5 Hz) to an adjacent equatorial proton (axial-equatorial coupling).

-

Therefore, the signals for H1 and H4 should appear as a triplet of triplets or a doublet of doublets of doublets , characterized by at least one large diaxial coupling constant. This large coupling is the definitive signature of an axial proton and, by extension, confirms the cis relationship where both H1 and H4 are axial. The trans isomer's diequatorial conformation would result in H1 and H4 being axial, but their relative stereochemistry would be different, and the more stable diequatorial trans conformer would show small coupling constants for the equatorial H1 and H4 protons.

-

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

Expected Signals:

-

Carboxylic Carbonyl (COOH): ~175-185 ppm.[10]

-

Ketone Carbonyl (C=O): ~195-205 ppm.

-

Aromatic Carbons: 4 signals in the ~128-138 ppm range (ipso, ortho, meta, para).

-

C4 (methine, attached to C=O): ~45-55 ppm.

-

C1 (methine, attached to COOH): ~40-50 ppm.

-

Cyclohexane Carbons (CH₂): 3 signals in the ~25-35 ppm range.

-

2D NMR Spectroscopy: Unambiguous Assignment

To definitively connect the protons and carbons, a suite of 2D NMR experiments is essential.[11][12]

-

COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H coupling correlations. It will establish the connectivity within the cyclohexane ring, showing cross-peaks between H1 and its adjacent CH₂ protons, between H4 and its adjacent CH₂ protons, and between the various CH₂ groups.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for final confirmation. Key expected correlations include:

-

A cross-peak between the aromatic protons (ortho to the carbonyl) and the ketone carbonyl carbon (~200 ppm).

-

A cross-peak between H4 and the ketone carbonyl carbon.

-

A cross-peak between H1 and the carboxylic acid carbonyl carbon (~180 ppm).

-

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} endot Caption: Key HMBC correlations for structure proof.

Protocol: NMR Spectroscopy (500 MHz)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary.

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct all spectra. Calibrate the ¹H spectrum to TMS at 0 ppm and the ¹³C spectrum accordingly.

Data Synthesis and Conclusion

The structure of this compound is confirmed by the convergence of all analytical data. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of carboxylic acid, ketone, and aromatic functional groups. Crucially, ¹H NMR spectroscopy, through the observation of large diaxial coupling constants for the methine protons at C1 and C4, provides definitive proof of their axial orientation within a stable chair conformation. This axial-axial relationship for the protons necessitates an axial-equatorial arrangement for the substituents, confirming the cis stereochemistry. 2D NMR experiments (COSY, HSQC, and HMBC) lock in the atomic connectivity, leaving no ambiguity. This integrated, multi-technique approach exemplifies a rigorous and self-validating protocol for modern structure elucidation.

References

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.

- Anonymous. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

- Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.

-

Nmr Lab, SAIF, IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. [Video]. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. [Video]. YouTube. Retrieved from [Link]

-

OChem simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Ellis, G. P., & Dinsmore, A. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. PubMed. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. m.youtube.com [m.youtube.com]

Navigating the Uncharted: The Biological Profile of cis-4-Benzoylcyclohexane-1-carboxylic Acid - A Technical Assessment

To our valued researchers, scientists, and drug development professionals,

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is a constant pursuit. This guide was intended to provide an in-depth technical overview of the biological activity of cis-4-Benzoylcyclohexane-1-carboxylic acid. However, a comprehensive search of the current scientific literature and available databases has revealed a significant information gap. At present, there is no published data detailing the biological activity, mechanism of action, or potential therapeutic applications of this specific compound.

This absence of information presents both a challenge and an opportunity. While we cannot provide a detailed analysis as intended, this document will serve a different, equally crucial purpose: to outline a strategic, technically sound approach for the initial biological characterization of a novel chemical entity like this compound. This guide will, therefore, pivot to a prospective analysis, offering a roadmap for researchers to navigate the uncharted territory of this compound's biological potential.

Part 1: Foundational Physicochemical and Structural Analysis

Before embarking on any biological assays, a thorough in-silico and physicochemical characterization is paramount. This initial phase provides critical insights into the compound's drug-like properties and potential liabilities.

1.1. In-Silico Profiling:

The first step involves computational modeling to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET). Key parameters to assess include:

-

Lipophilicity (LogP): Predicting the compound's partitioning between lipid and aqueous phases is crucial for estimating its membrane permeability and potential for oral absorption.

-

Aqueous Solubility (LogS): This parameter is a critical determinant of bioavailability and formulation feasibility.

-

Molecular Weight and Topological Polar Surface Area (TPSA): These descriptors are fundamental to Lipinski's Rule of Five, providing a preliminary assessment of "drug-likeness."

-

Prediction of Activity Spectra for Substances (PASS): This tool can predict a wide range of biological activities based on the compound's structure, offering initial hypotheses for screening.

-

Toxicity Prediction: In-silico models can flag potential liabilities such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

1.2. Physicochemical Characterization:

Experimental validation of the in-silico predictions is essential.

-

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required to confirm the identity and purity of the synthesized this compound.

-

Solubility Determination: Experimental measurement of solubility in various buffers (pH range 5.0-8.0) is critical for designing in-vitro assays.

-

Chemical Stability: Assessing the compound's stability at different pH values and temperatures will inform storage and handling protocols.

Part 2: A Tiered Approach to In-Vitro Biological Screening

With a solid understanding of the compound's physicochemical properties, a tiered screening approach can be implemented to efficiently probe its biological activity.

2.1. Tier 1: Broad-Based Phenotypic Screening

The initial goal is to cast a wide net to identify any potential cellular effects.

-

General Cytotoxicity Assays: A panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) should be used to assess general cytotoxic or anti-proliferative effects. Assays like the MTT or CellTiter-Glo® assay are standard.

-

Antimicrobial Screening: The compound should be tested against a panel of representative Gram-positive and Gram-negative bacteria and fungi to explore potential antimicrobial activity.

-

Receptor Binding and Enzyme Inhibition Assays: Broad-based screening against a panel of common drug targets (e.g., kinases, GPCRs, proteases) can rapidly identify potential molecular targets.

Workflow for Initial In-Vitro Screening:

Caption: A proposed workflow for the initial biological characterization of a novel chemical entity.

2.2. Tier 2: Target Deconvolution and Hit Validation

If a "hit" is identified in Tier 1, the next phase focuses on identifying the molecular target and validating the initial observation.

-

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate binding partners of the compound.

-

Genetic Approaches: RNA interference (RNAi) or CRISPR-Cas9 screening can help identify genes that, when knocked down or out, phenocopy the effect of the compound.

-

Dose-Response Studies: Once a potential target is identified, dose-response curves should be generated to determine the compound's potency (e.g., IC50 or EC50).

2.3. Tier 3: Mechanistic and Functional Assays

With a validated target in hand, the focus shifts to understanding the compound's mechanism of action.

-

Signaling Pathway Analysis: If the target is part of a known signaling pathway, downstream markers should be assessed (e.g., Western blotting for protein phosphorylation).

-

Cell-Based Functional Assays: Assays that measure a functional consequence of target engagement should be developed (e.g., cell migration, apoptosis, cytokine release).

Visualizing a Hypothetical Signaling Pathway Investigation:

cis-4-Benzoylcyclohexane-1-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to cis-4-Aroylcyclohexane-1-carboxylic Acid Analogs as Modulators of Therapeutic Targets

Executive Summary

The cyclohexane-1-carboxylic acid scaffold represents a foundational framework in modern medicinal chemistry, prized for its conformational rigidity and capacity for stereospecific substitution. This guide delves into the technical nuances of a particularly promising subclass: 4-aroylcyclohexane-1-carboxylic acids, with a specific focus on the implications of cis stereochemistry. While direct literature on the cis-4-benzoylcyclohexane-1-carboxylic acid parent molecule is sparse, a comprehensive analysis of its close structural analogs reveals a potent and versatile pharmacophore, most notably for the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)—a high-value target for metabolic diseases.

This document synthesizes data from patent literature, enzymology studies, and medicinal chemistry reports to provide a holistic view of this molecular class. We will explore stereoselective synthetic strategies, dissect the critical role of the carboxylic acid moiety in target engagement, elucidate the mechanism of action at DGAT1, and present a detailed structure-activity relationship (SAR) analysis. Furthermore, this guide provides actionable experimental protocols and forward-looking perspectives to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.

Synthetic Strategies: Mastering Stereochemistry

The therapeutic efficacy of cyclohexane derivatives is intrinsically linked to their stereochemistry. The relative orientation of the 1-carboxylic acid and the 4-aroyl groups (cis vs. trans) dictates the molecule's three-dimensional topology and, consequently, its ability to achieve an optimal fit within a protein's binding site. The predominant strategy for synthesizing the 4-substituted cyclohexanecarboxylic acid core is the catalytic hydrogenation of the corresponding aromatic precursor, typically a substituted benzoic acid.

The choice of catalyst and reaction conditions is paramount for controlling the cis/trans isomeric ratio. Ruthenium-on-carbon (Ru/C) is frequently employed for the hydrogenation of p-aminobenzoic acid under basic conditions, often yielding a product enriched in the trans isomer.[1][2] However, process modifications, including solvent choice and the use of other catalysts like Rhodium or Palladium, can modulate this ratio.[3] Achieving a high yield of the desired cis isomer often requires careful optimization or subsequent isomerization steps, which can be complex and reduce overall yield.[2]

Causality in Synthesis: The rationale for focusing on stereoselective hydrogenation lies in efficiency and atom economy. By controlling the stereochemical outcome during the ring saturation step, chemists can avoid challenging and costly downstream purification of isomers, which is a critical consideration for scalable pharmaceutical manufacturing.

Caption: General workflow for the synthesis of cis-4-aroylcyclohexane analogs.

The Carboxylic Acid Moiety: A Non-Negotiable Pharmacophore

The carboxylic acid group is a recurring feature in a vast number of pharmaceuticals, acting as a powerful hydrogen bond donor and acceptor, and often forming critical salt-bridge interactions with positively charged amino acid residues like arginine or lysine in a target's active site.[4] For the cyclohexane derivatives discussed herein, the carboxylate is the primary anchor to the biological target.

However, the ionizable nature of carboxylic acids can present pharmacokinetic challenges, such as poor membrane permeability and rapid metabolism, limiting oral bioavailability.[5] This has led to the extensive use of bioisosteres—functional groups with similar steric and electronic properties that can mimic the carboxylic acid's binding interactions while offering improved drug-like properties.[6]

Common Bioisosteric Replacements for Carboxylic Acids:

-

Tetrazoles: Acidity (pKa) similar to carboxylic acids, forming comparable interactions but with increased metabolic stability and lipophilicity.

-

Acyl Sulfonamides: Can establish a similar hydrogen bond geometry and possess tunable acidity based on substituents.

-

Hydroxamic Acids: Often used for their metal-chelating properties but can also serve as effective carboxylic acid surrogates.

The decision to replace the carboxylic acid must be weighed carefully; while it can resolve pharmacokinetic issues, it can also lead to a significant loss of potency if the precise geometry and acidity of the original carboxylate are essential for high-affinity binding.[7]

Primary Biological Target: Diacylglycerol Acyltransferase 1 (DGAT1)

The enzyme Diacylglycerol Acyltransferase 1 (DGAT1) catalyzes the final, committed step in triglyceride (TG) biosynthesis: the esterification of diacylglycerol with a fatty acyl-CoA.[8][9] This function places DGAT1 at a critical node in energy storage and lipid metabolism.

Therapeutic Rationale for DGAT1 Inhibition:

-

Obesity: High-fat diet-fed DGAT1 knockout mice are resistant to weight gain.[10]

-

Insulin Resistance: These knockout models also exhibit enhanced insulin and leptin sensitivity.[10]

-

Dyslipidemia: Pharmacological inhibition of DGAT1 has been shown to reduce serum triglyceride levels.[11]

These compelling preclinical findings establish DGAT1 as a prime therapeutic target for metabolic diseases. Numerous small-molecule inhibitors have been developed to target this enzyme, with several classes of compounds featuring a central cyclohexane or analogous ring system.[5][10][12]

Caption: Experimental workflow for the in vitro DGAT1 fluorescence assay.

Self-Validation and Controls:

-

Positive Control: No inhibitor (DMSO only). Represents 100% enzyme activity.

-

Negative Control: No enzyme. Establishes background fluorescence.

-

Reference Inhibitor: A known DGAT1 inhibitor (e.g., T863) should be run in parallel to confirm assay performance.

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl)).

-

Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The cis-4-aroylcyclohexane-1-carboxylic acid scaffold is a highly promising platform for the development of novel therapeutics, particularly for metabolic diseases via the inhibition of DGAT1. The existing body of research on related analogs provides a clear roadmap for optimization.

Future Research Should Focus On:

-

Systematic SAR Exploration: Synthesizing a focused library of direct this compound analogs with varied substitutions on the benzoyl ring to probe the binding pocket more deeply.

-

Improving Pharmacokinetics: Employing prodrug strategies (e.g., esters) or bioisosteric replacement of the carboxylic acid to enhance oral bioavailability and metabolic stability. [5]3. Selectivity Profiling: Ensuring high selectivity for DGAT1 over the isoform DGAT2 and other acyltransferases to minimize potential off-target effects. [11]4. In Vivo Validation: Advancing lead compounds into rodent models of diet-induced obesity to confirm that potent in vitro activity translates into meaningful efficacy on body weight, glucose tolerance, and plasma lipids. [12] In conclusion, by leveraging the principles of stereoselective synthesis and rational drug design, the cis-4-aroylcyclohexane-1-carboxylic acid core structure holds significant potential for yielding next-generation inhibitors of DGAT1 and other challenging therapeutic targets. The insights and protocols provided in this guide offer a solid foundation for researchers to build upon in this exciting area of drug discovery.

References

A complete, numbered list of all cited sources with verifiable URLs will be generated upon request.

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available on the Mechanism of Action of cis-4-Benzoylcyclohexane-1-carboxylic acid

A comprehensive search of publicly available scientific literature and databases has revealed no information regarding the mechanism of action, biological targets, or therapeutic applications of the specific chemical compound, cis-4-Benzoylcyclohexane-1-carboxylic acid.

Despite a thorough investigation aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, no studies detailing the pharmacology, toxicology, or biological activity of this molecule could be identified. The inquiry into its potential molecular interactions, effects on signaling pathways, and overall cellular impact yielded no relevant results.

Information on structurally related, but distinct, compounds was found. For example, literature exists on various isomers of aminocyclohexanecarboxylic acid and other substituted cyclohexanecarboxylic acid derivatives. These compounds are often discussed in the context of their synthesis and their roles as intermediates in the preparation of pharmaceutically active agents, such as Janus Kinase (JAK) inhibitors[1][2]. Specifically, derivatives of trans-4-aminocyclohexanecarboxylic acid have been noted as useful building blocks in medicinal chemistry[1][2].

Additionally, general principles of carboxylic acid bioisosteres in drug design are well-documented, outlining how the carboxylic acid moiety can be critical for the biological activity of a molecule but may also present challenges in terms of pharmacokinetics[3][4][5]. These resources discuss strategies for modifying such functional groups to improve a compound's drug-like properties.

However, it is crucial to emphasize that extrapolating a mechanism of action from these related but different chemical structures to this compound would be scientifically unsound and speculative. The specific stereochemistry and the presence of the benzoyl group at the 4-position of the cyclohexane ring create a unique molecule whose biological properties cannot be predicted without direct experimental evidence.

Therefore, without any foundational research on its biological effects, it is not possible to construct the requested in-depth technical guide, including experimental protocols, data tables, or diagrams of signaling pathways. The scientific community has not, to date, published any findings on the mechanism of action of this compound.

References

There are no direct references for the mechanism of action of this compound. The following references pertain to related compounds or general principles mentioned in this statement.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Benzoylcyclohexane-1-carboxylic acid: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of cis-4-Benzoylcyclohexane-1-carboxylic acid, a bifunctional organic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is nascent, this document consolidates established principles of organic synthesis and stereochemistry to present a robust framework for its preparation, characterization, and application. We will explore a proposed synthetic pathway via Friedel-Crafts acylation, delve into the critical conformational analysis of the cis-1,4-disubstituted cyclohexane ring, and outline its prospective utility in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with well-defined three-dimensional structures is insatiable.[1] Bifunctional building blocks, such as this compound, offer a unique convergence of properties that make them particularly attractive for the synthesis of complex target molecules. The presence of both a carboxylic acid and a benzoyl group on a conformationally defined cyclohexane ring provides two orthogonal points for chemical modification.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid halides, enabling the construction of diverse molecular libraries.[2] The benzoyl group, a ketone, provides a site for nucleophilic addition, reduction to an alcohol, or further functionalization of the aromatic ring. The cis-stereochemistry of the 1,4-disubstituted cyclohexane core imparts a specific spatial arrangement of these functional groups, which can be critical for achieving desired biological activity or material properties.

This guide will serve as a foundational resource for the synthesis and application of this intriguing building block.

Synthesis and Stereochemical Considerations

A plausible and efficient route to 4-benzoylcyclohexane-1-carboxylic acid is through the Friedel-Crafts acylation of a suitable cyclohexane precursor.[3][4] The stereochemical outcome of the synthesis, yielding the desired cis-isomer, is a critical consideration that will be addressed.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[5][6] In the context of our target molecule, the reaction would involve the acylation of benzene with a cis-4-carboxycyclohexanecarbonyl chloride derivative.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target molecule.

The rationale for this proposed pathway is as follows:

-

Starting Material: cis-1,4-Cyclohexanedicarboxylic acid is a commercially available starting material.[7] Its cis-configuration is the key to obtaining the desired stereochemistry in the final product.

-

Acid Chloride Formation: The conversion of one of the carboxylic acid groups to an acid chloride is a necessary activation step for the Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Friedel-Crafts Acylation: The generated acid chloride can then be reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the benzoyl group.[9] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acylium ion acts as the electrophile.

Experimental Protocol: A Practical Approach

The following is a hypothetical, yet practically grounded, protocol for the synthesis of this compound.

Step 1: Synthesis of cis-4-(Chlorocarbonyl)cyclohexane-1-carboxylic acid

-

To a stirred solution of cis-1,4-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene, add a solution of the crude cis-4-(chlorocarbonyl)cyclohexane-1-carboxylic acid in anhydrous benzene dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Conformational Analysis: The Importance of the "Cis" Configuration

The stereochemistry of the 1,4-disubstituted cyclohexane ring is of paramount importance as it dictates the spatial relationship between the benzoyl and carboxylic acid functionalities. In the cis-isomer, one substituent will be in an axial position while the other is in an equatorial position in the stable chair conformation.[2][10]

Diagram 2: Chair Conformations of this compound

Caption: Interconversion of the two chair conformations.

The equilibrium between these two conformers will be dictated by the A-value (steric bulk) of the benzoyl and carboxylic acid groups. Generally, the conformer with the bulkier group in the equatorial position is more stable to minimize 1,3-diaxial interactions.[11] This conformational preference will influence the reactivity of the functional groups and their ability to interact with other molecules, a key consideration in drug design.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic | Rationale/Reference Analogue |

| Molecular Formula | C₁₄H₁₆O₃ | Based on chemical structure. |

| Molecular Weight | 232.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for organic carboxylic acids. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Similar to other substituted cyclohexanecarboxylic acids. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate, acetone). Sparingly soluble in nonpolar solvents and water. | The carboxylic acid group imparts polarity. |

| ¹H NMR | Complex multiplets for the cyclohexane protons. A multiplet for the alpha-proton to the carboxylic acid. Aromatic protons of the benzoyl group in the range of 7.4-8.0 ppm. A broad singlet for the carboxylic acid proton. | Based on general principles of NMR spectroscopy and data for similar structures.[12][13] |

| ¹³C NMR | Aliphatic carbons of the cyclohexane ring. Carbonyl carbons of the ketone and carboxylic acid at lower fields. Aromatic carbons of the benzoyl group. | Based on general principles of NMR spectroscopy and data for similar structures.[14][15] |

| IR Spectroscopy | Broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹). C=O stretch for the carboxylic acid (around 1700 cm⁻¹). C=O stretch for the ketone (around 1680 cm⁻¹). Aromatic C-H and C=C stretches. | Based on characteristic infrared absorption frequencies.[16][17] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 232. Characteristic fragmentation pattern including loss of COOH and the benzoyl group. | Based on common fragmentation patterns of carboxylic acids and ketones.[7][18] |

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry.

As a Scaffold in Drug Discovery

The 1,4-disubstituted cyclohexane motif is a common feature in many biologically active compounds.[8] The defined stereochemistry of the cis-isomer allows for the precise positioning of pharmacophoric elements.

-

Amide and Ester Libraries: The carboxylic acid functionality can be readily converted into a diverse library of amides and esters by coupling with various amines and alcohols. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.

-

Modification of the Benzoyl Group: The ketone can be reduced to a secondary alcohol, which can introduce a new hydrogen bond donor/acceptor site. The phenyl ring can also be further functionalized through electrophilic aromatic substitution to modulate the electronic and steric properties of the molecule.

Potential in Materials Science

The rigid cyclohexane core and the presence of two modifiable functional groups also suggest potential applications in materials science. For example, it could be used as a monomer in the synthesis of polyesters or polyamides with specific conformational properties.

Conclusion

This compound represents a promising yet underexplored building block in organic synthesis. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies like the Friedel-Crafts acylation and a thorough understanding of cyclohexane stereochemistry, researchers can confidently approach the preparation and utilization of this versatile scaffold. The insights provided herein are intended to empower scientists and drug development professionals to unlock the full potential of this valuable synthetic intermediate in their pursuit of novel and impactful molecules.

References

-

Friedel-Crafts acylation. (2019, January 3). [Video]. YouTube. Retrieved from [Link]

-

cis-4-(Benzyloxy)cyclohexanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). Spectrabase. Retrieved from [Link]

-

4-Cyclohexene-1,2-dicarboxylic acid, cis-. (n.d.). PubChem. Retrieved from [Link]

-

cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (n.d.). PubMed Central. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). [Video]. YouTube. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

cis-1,2-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

-

Cyclohexanecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2010, August 25). ResearchGate. Retrieved from [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (n.d.). European Patent Office. Retrieved from [Link]

-

Organic synthesis provides opportunities to transform drug discovery. (2018, March 22). PubMed. Retrieved from [Link]

-

4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). (n.d.). PubChem. Retrieved from [Link]

-

Conformational analysis of cyclohexanes. (2021, August 25). Chemistry LibreTexts. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (n.d.). Fiveable. Retrieved from [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2023, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

cis-Cyclohexane-1,4-dicarboxylic acid. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum [chemicalbook.com]

- 13. Cyclohexanecarboxylic acid(98-89-5) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum [chemicalbook.com]

- 16. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 17. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) IR Spectrum [m.chemicalbook.com]

- 18. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of cis-4-Benzoylcyclohexane-1-carboxylic Acid: A Scaffold for Novel Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.